molecular formula C11H14O6S B3070058 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid CAS No. 100059-84-5

3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid

Cat. No. B3070058
CAS RN: 100059-84-5
M. Wt: 274.29 g/mol
InChI Key: KRBIPGZIRGLRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is a powder form substance and has a molecular weight of 274.29 .


Molecular Structure Analysis

The IUPAC name of this compound is 3-[(3,4-dimethoxyphenyl)sulfonyl]propanoic acid . The InChI code is 1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 274.29 . The storage temperature is room temperature .

Scientific Research Applications

Chemical Properties

“3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” has a CAS Number of 100059-84-5 and a molecular weight of 274.29 . It is typically stored at room temperature and comes in a powder form .

Synthesis of Antimicrobial Candidates

This compound has been used in the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives, which are promising scaffolds for the development of antimicrobial candidates . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Activity Against Candida Auris

The derivatives of “3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” have demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

Hydrazones 14 – 16, containing heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL .

Activity Against Vancomycin-Resistant Enterococcus Faecalis

The same hydrazones also showed activity against vancomycin-resistant Enterococcus faecalis with MIC values ranging from 0.5–2 µg/mL .

Activity Against Gram-Negative Pathogens

These hydrazones also showed activity against Gram-negative pathogens with MIC values ranging from 8–64 µg/mL .

Protective Group for Thiol Moiety

The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Monolayer Formation

This protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction could affect various biological processes, including amino acid metabolism.

Biochemical Pathways

Given its target, it is likely to influence pathways related to the metabolism of aromatic amino acids . The downstream effects of these changes could have significant impacts on cellular function and overall organism health.

Result of Action

Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the levels and activity of aromatic amino acids within the cell . This could have various downstream effects, potentially influencing protein synthesis and other cellular functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its target and carries out its function . .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBIPGZIRGLRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid
Reactant of Route 5
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.